molecular formula C19H17N3O7S2 B2480255 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164537-99-8

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2480255
CAS No.: 1164537-99-8
M. Wt: 463.48
InChI Key: KFYNVLDVHZKEBC-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H17N3O7S2 and its molecular weight is 463.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study reported a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization, showing significant stereoselectivity with the Z isomers being formed preferentially or exclusively. This method opens up new pathways for the synthesis of complex molecules including similar structures to the compound (Gabriele et al., 2006).

  • Another study focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, utilizing related chemical frameworks. The research outlines the potential for developing novel therapeutic agents based on similar chemical structures (Abdel-Wahab et al., 2008).

  • Research on the synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors included in silico study for enzyme inhibitory potential, indicating the compound's relevance in medicinal chemistry and drug discovery (Abbasi et al., 2019).

Antimicrobial and Enzyme Inhibitory Applications

  • A study on the synthesis, characterization, and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes highlighted their potential in addressing human epidemic-causing bacterial strains, showcasing the utility of related compounds in antimicrobial applications (Mishra et al., 2019).

  • Investigation into the antimicrobial activity of 1, 4-Benzoxazine analogues synthesized from salicylaldehydes and maleic anhydride against various bacterial strains revealed significant activity, underscoring the potential of similar structures for the development of new antibacterial agents (Kadian et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It would also be interesting to investigate its biological activity and potential applications in medicine or other fields .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S2/c1-27-17(23)9-22-12-7-6-11(31(20,25)26)8-16(12)30-19(22)21-18(24)15-10-28-13-4-2-3-5-14(13)29-15/h2-8,15H,9-10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYNVLDVHZKEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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